MFCD18312179

Description

MFCD18312179 is a chemical compound cataloged under the MDL (Molecular Design Limited) numbering system, commonly used in chemical databases to uniquely identify substances. Such compounds are frequently utilized in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility .

Typical properties of MDL-numbered analogs include:

- Molecular weight: 180–220 g/mol (common for small-molecule drug candidates).

- Structural motifs: Pyrazole, triazine, or benzimidazole cores with halogen substitutions (e.g., chlorine or bromine).

- Applications: Intermediate in synthesizing kinase inhibitors, antimicrobial agents, or ligands for catalytic reactions .

Properties

IUPAC Name |

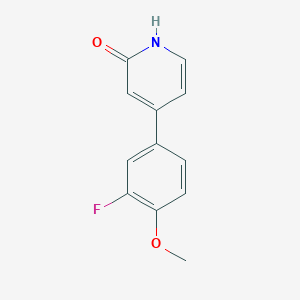

4-(3-fluoro-4-methoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-16-11-3-2-8(6-10(11)13)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDZPXIOLGZFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682816 | |

| Record name | 4-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261971-97-4 | |

| Record name | 4-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312179 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of this compound.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The process involves:

Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

Purification Techniques: Employing advanced purification techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18312179 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Catalysts: To facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.

Scientific Research Applications

MFCD18312179 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Employed in biological studies to understand its effects on different biological systems.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in industrial processes for the production of various products.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant importance in various fields. Its unique properties, preparation methods, chemical reactivity, and applications make it a valuable asset in scientific research and industrial processes. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18312179 with structurally related compounds, based on data from analogous MDL-numbered substances:

Structural and Functional Differences

- CAS 918538-05-3 (MFCD11044885) : Contains a dichlorinated pyrrolotriazine core, enhancing electrophilic reactivity for nucleophilic substitution reactions. This compound exhibits higher antimicrobial activity due to chlorine’s electron-withdrawing effects .

- CAS 1761-61-1 (MFCD00003330) : Features a brominated benzimidazole structure, favoring participation in Suzuki-Miyaura cross-coupling reactions. Its solubility in polar aprotic solvents (e.g., THF) makes it ideal for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.